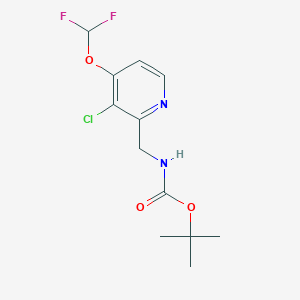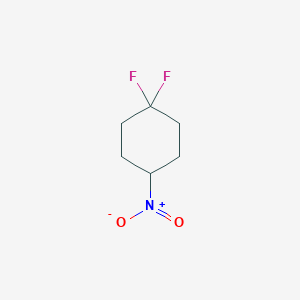
1,1-Difluoro-4-nitrocyclohexane
Overview
Description
1,1-Difluoro-4-nitrocyclohexane is an organic compound with the molecular formula C6H9F2NO2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms at the 1-position, and a nitro group is attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-nitrocyclohexane can be synthesized through a multi-step process involving the fluorination and nitration of cyclohexane derivatives. One common method involves the selective fluorination of cyclohexane using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting difluorocyclohexane is then nitrated using a nitrating agent like nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4) under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and nitration processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of fluorinating and nitrating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-4-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1,1-Difluoro-4-aminocyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives such as nitroso compounds.
Scientific Research Applications
1,1-Difluoro-4-nitrocyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules. Fluorinated compounds often exhibit enhanced biological activity and stability.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may have improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds impart desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,1-difluoro-4-nitrocyclohexane depends on its specific application. In chemical reactions, the presence of fluorine atoms and the nitro group significantly influence its reactivity and interaction with other molecules. The fluorine atoms can stabilize negative charges through inductive effects, while the nitro group can act as an electron-withdrawing group, affecting the compound’s overall reactivity.
In biological systems, the compound’s mechanism of action may involve interactions with enzymes or receptors, where the fluorine atoms can enhance binding affinity and selectivity. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1,1-Difluoro-4-nitrocyclohexane can be compared with other similar compounds, such as:
1,1-Difluoro-2-nitrocyclohexane: Similar structure but with the nitro group at the 2-position. This positional isomer may exhibit different reactivity and properties.
1,1-Difluoro-4-aminocyclohexane: The amino derivative obtained by reducing the nitro group. This compound has different chemical and biological properties due to the presence of the amino group.
1,1-Difluorocyclohexane: Lacks the nitro group, making it less reactive in certain chemical reactions but still valuable as a fluorinated building block.
The uniqueness of this compound lies in the combination of fluorine atoms and the nitro group, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1,1-difluoro-4-nitrocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-1-5(2-4-6)9(10)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIPBMHGUJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


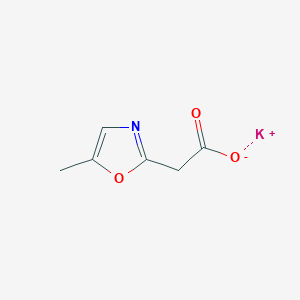
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)
![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)
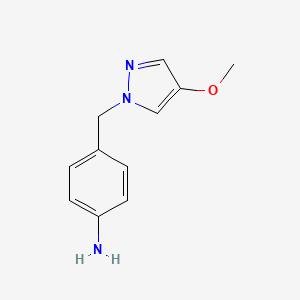

![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)
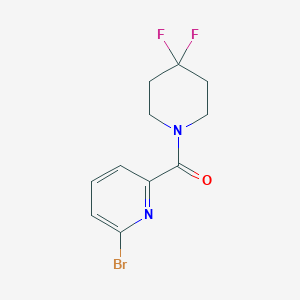
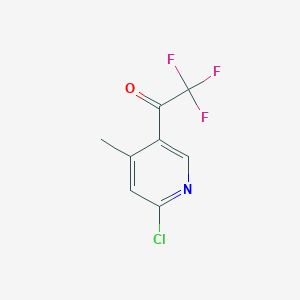

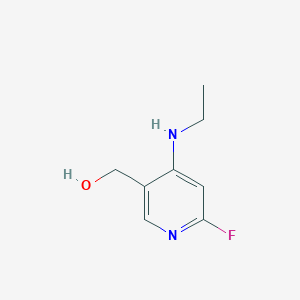
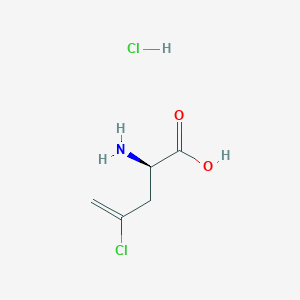
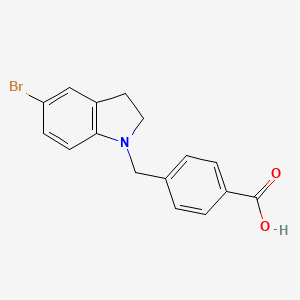
![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
